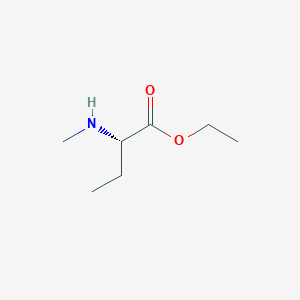
Methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate: is an organic compound with a complex structure that includes an amino group, a chloro-substituted aromatic ring, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate typically involves multi-step organic reactions. One common method includes the alkylation of 2-chloro-4-methylphenylamine with a suitable alkylating agent, followed by esterification with methanol in the presence of an acid catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. It can be used in assays to investigate enzyme kinetics and binding affinities .
Medicine: Its unique structure allows for the exploration of novel therapeutic agents .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group may participate in esterification or hydrolysis reactions. The chloro-substituted aromatic ring can engage in π-π interactions with aromatic residues in proteins .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-amino-2-chloro-4-methylphenylpropanoate: Similar structure but different substitution pattern on the aromatic ring.
Ethyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate: Similar structure with an ethyl ester instead of a methyl ester.
Methyl 2-amino-3-(4-chloro-2-methylphenyl)propanoate: Similar structure with different positions of the chloro and methyl groups on the aromatic ring.
Uniqueness: Methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both an amino group and a chloro-substituted aromatic ring provides a versatile platform for further chemical modifications .
Eigenschaften
Molekularformel |
C11H14ClNO2 |
|---|---|
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate |
InChI |
InChI=1S/C11H14ClNO2/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3 |
InChI-Schlüssel |
HVJJAGLAOGURHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)CC(C(=O)OC)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(3aR,4S,9bS)-6-(trifluoromethyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13508643.png)

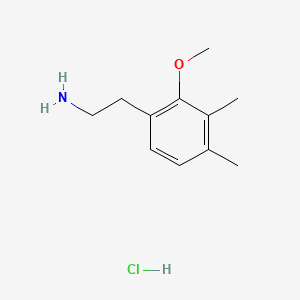
![7-[2,2,2-Tris(fluoranyl)ethanoylamino]heptanoic acid](/img/structure/B13508654.png)
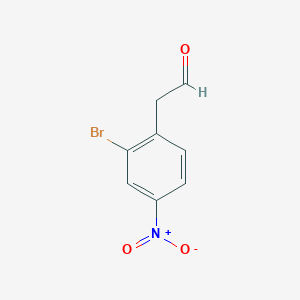


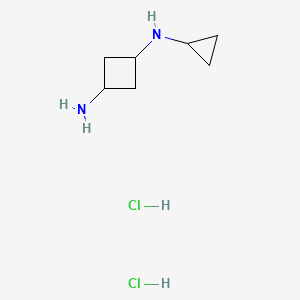
![4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]phenolhydrochloride](/img/structure/B13508688.png)
![(5S)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide](/img/structure/B13508690.png)
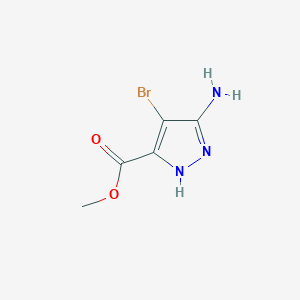
![8-Oxa-2,5-diazaspiro[3.5]nonane](/img/structure/B13508712.png)
![rac-(4R,6R)-4-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B13508720.png)
